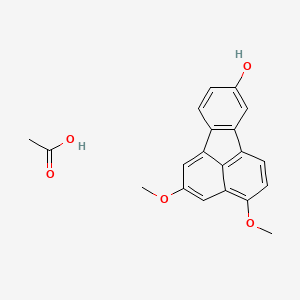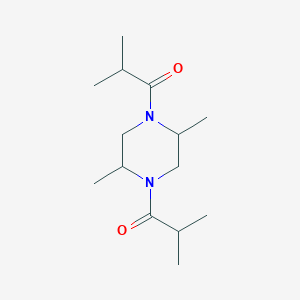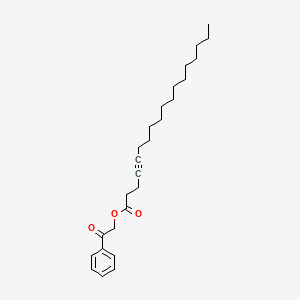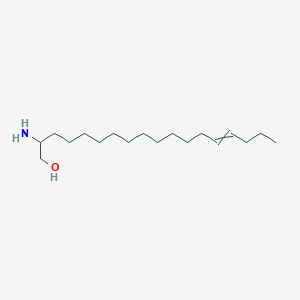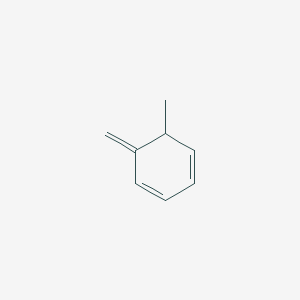
(2H-1,3-Dithiol-2-ylidene)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2H-1,3-Dithiol-2-ylidene)acetaldehyde is an organic compound characterized by the presence of a dithiol ring and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Dithiol-2-ylidene)acetaldehyde typically involves the reaction of 1,3-dithiol-2-thione with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2H-1,3-Dithiol-2-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dithiol ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can react with the dithiol ring under mild conditions.
Major Products Formed
Oxidation: Formation of (2H-1,3-Dithiol-2-ylidene)acetic acid.
Reduction: Formation of (2H-1,3-Dithiol-2-ylidene)ethanol.
Substitution: Formation of various substituted dithiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2H-1,3-Dithiol-2-ylidene)acetaldehyde serves as a versatile building block for the construction of more complex molecules
Biology
In biological research, this compound is used as a probe to study the interactions between dithiol-containing molecules and biological targets. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives have shown promise as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and sensors. Its unique electronic properties make it suitable for applications in electronics and nanotechnology.
Wirkmechanismus
The mechanism of action of (2H-1,3-Dithiol-2-ylidene)acetaldehyde involves its interaction with molecular targets through its dithiol and aldehyde functional groups. The dithiol ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloproteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2H-1,3-Dithiol-2-ylidene)ethanol
- (2H-1,3-Dithiol-2-ylidene)acetic acid
- (2H-1,3-Dithiol-2-ylidene)propionaldehyde
Uniqueness
(2H-1,3-Dithiol-2-ylidene)acetaldehyde is unique due to the presence of both a dithiol ring and an aldehyde group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a broader range of applications in various fields, making it a valuable tool for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
88313-06-8 |
|---|---|
Molekularformel |
C5H4OS2 |
Molekulargewicht |
144.2 g/mol |
IUPAC-Name |
2-(1,3-dithiol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C5H4OS2/c6-2-1-5-7-3-4-8-5/h1-4H |
InChI-Schlüssel |
AEWRCWHGIXHGTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=CC=O)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


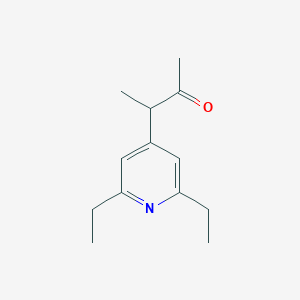
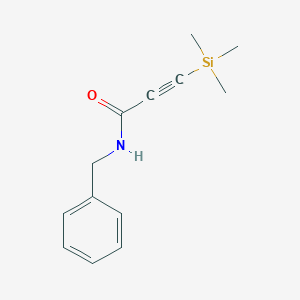
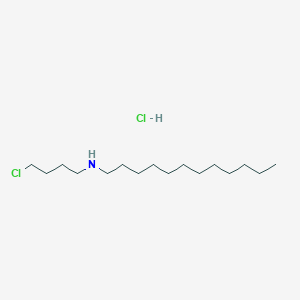
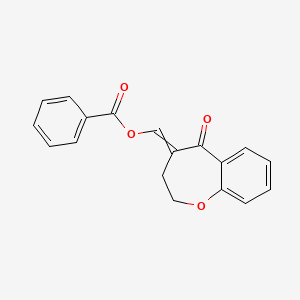
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)
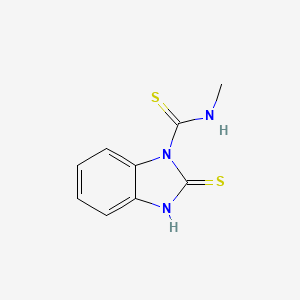
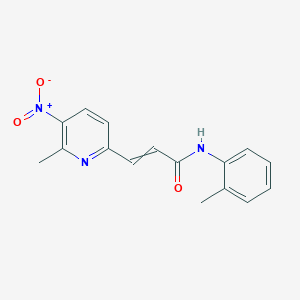
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)
